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molecular formula C19H19Cl2FN4O B2534715 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine CAS No. 1229236-85-4

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine

Cat. No. B2534715
M. Wt: 409.29
InChI Key: HINYAGKLTKBNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897600B2

Procedure details

Combine (4-chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanol (0.4 g, 0.94 mmol), 1,2-dichloroethane (25 mL), triethylsilane (0.45 mL, 3 equiv.), and trifluoroacetic acid (0.57 mL, 8 equiv.) in a round bottom flask and place under nitrogen. Heat at 70° C. overnight. Concentrate reaction in vacuo. Load onto a Varian MegaElut® 10 gram SCX ion exchange cartridge (prewashed with methanol). Elute with methanol to remove non-basic impurities. Elute with 2 M ammonia in methanol. Concentrate in vacuo to give the title compound (0.36 g, 94%). LCMS (4 min)=409.0, 411.0, M+1.
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
0.57 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[N:14]3[N:15]=[C:16]([Cl:26])[CH:17]=[C:18]([CH2:19][N:20]4[CH2:25][CH2:24][O:23][CH2:22][CH2:21]4)[C:13]3=[N:12][C:11]=2[CH3:27])O)=[C:4]([F:28])[CH:3]=1.ClCCCl.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>CO>[Cl:26][C:16]1[CH:17]=[C:18]([CH2:19][N:20]2[CH2:21][CH2:22][O:23][CH2:24][CH2:25]2)[C:13]2[N:14]([C:10]([CH2:8][C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=3[F:28])=[C:11]([CH3:27])[N:12]=2)[N:15]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(O)C1=C(N=C2N1N=C(C=C2CN2CCOCC2)Cl)C)F
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
0.57 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
reaction in vacuo
WASH
Type
WASH
Details
Elute with methanol
CUSTOM
Type
CUSTOM
Details
to remove non-basic impurities
WASH
Type
WASH
Details
Elute with 2 M ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2N(N1)C(=C(N2)C)CC2=C(C=C(C=C2)Cl)F)CN2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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